MeOSuc-AAPV-PNA
描述
甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺: 是一种专为检测和定量蛋白酶活性而设计的显色底物。 该化合物用于测定丝氨酸蛋白酶的活性,丝氨酸蛋白酶在消化、免疫反应和血液凝固等多种生物过程中起着至关重要的作用 .
科学研究应用
甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺广泛应用于科学研究,用于以下应用:
作用机制
甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺通过作为丝氨酸蛋白酶的底物来发挥作用。该酶催化肽键的水解,释放对硝基苯胺。 该反应可以用比色法监测,从而可以定量酶活性 .
准备方法
合成路线和反应条件: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的合成涉及肽链的逐步组装,然后连接显色基团。该过程通常包括:
肽合成: 使用固相肽合成 (SPPS) 技术合成肽链。这涉及将受保护的氨基酸依次添加到树脂结合的肽链上。
裂解和脱保护: 合成的肽从树脂上裂解下来,并脱保护以得到游离肽。
显色基团的连接: 显色基团对硝基苯胺通过偶联反应连接到肽链上
工业生产方法: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和产率进行了优化,通常涉及自动肽合成仪和高通量纯化技术 .
化学反应分析
反应类型: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺主要经历丝氨酸蛋白酶催化的水解反应。 肽键的水解释放出对硝基苯胺,可以用比色法检测 .
常用试剂和条件:
试剂: 如中性粒细胞弹性蛋白酶和蛋白酶 3 等丝氨酸蛋白酶。
主要产物: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺水解形成的主要产物是对硝基苯胺,可以通过测量 405 nm 处的吸光度进行定量 .
相似化合物的比较
类似化合物:
甲氧基琥珀酰-Ala-Ala-Pro-Val-7-酰胺-4-甲基香豆素: 另一种用于测定丝氨酸蛋白酶活性的显色底物.
甲氧基琥珀酰-Ala-Ala-Pro-Val-4-硝基苯胺: 具有不同显色基团的类似化合物.
独特性: 甲氧基琥珀酰-Ala-Ala-Pro-Val-对硝基苯胺的独特性在于其对中性粒细胞弹性蛋白酶和蛋白酶 3 的高敏感性和特异性。 它不被其他蛋白酶(如组织蛋白酶 G 或胰凝乳蛋白酶)水解,这使其成为研究这些特定酶的宝贵工具 .
属性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGCNNWNUERRZ-OSAZLGQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?
A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves this compound, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.
Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?
A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]
Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?
A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []
Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?
A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:
- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]
- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []
- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []
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